Irinotecan

Description

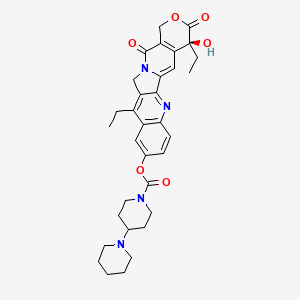

This compound is a topoisomerase inhibitor used for chemotherapy. It is a water-soluble analogue of [camptothecin], which is extracted from the Chinese tree Camptotheca acuminate. The bis-piperidine side chain in the structure of this compound bestows enhanced water solubility. As an anticancer drug, this compound was first commercially available in Japan in 1994 to treat various cancers such as lung, cervical and ovarian cancer. Approved by the FDA in 1996, this compound is used to treat colorectal cancer and pancreatic adenocarcinoma. This compound liposome was approved by the FDA in February 2024. The active metabolite SN-38 is also a potent inhibitor of DNA topoisomerase I. Both this compound and SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis. This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death.

This compound is a Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.

This compound has been reported in Taiwanofungus camphoratus and Glycyrrhiza glabra with data available.

This compound is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. this compound, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound this compound, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for this compound to exert its cytotoxic effects, it is classified as an S-phase-specific agent.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 7 approved and 148 investigational indications. This drug has a black box warning from the FDA.

A semisynthetic camptothecin derivative that inhibits DNA TOPOISOMERASE I to prevent nucleic acid synthesis during S PHASE. It is used as an antineoplastic agent for the treatment of COLORECTAL NEOPLASMS and PANCREATIC NEOPLASMS.

See also: Topotecan (related); 7-Ethyl-10-Hydroxycamptothecin (narrower); this compound Hydrochloride (active moiety of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKQSNNFCGGAFS-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041051 | |

| Record name | Irinotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.07e-01 g/L | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow powder | |

CAS No. |

97682-44-5, 100286-90-6 | |

| Record name | Irinotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97682-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irinotecan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | irinotecan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Irinotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRINOTECAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222-223 °C, 222 - 223 °C | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRINOTECAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Irinotecan: Mechanisms of Action and Cellular Biology

Metabolic Pathways and Active Metabolite Generation

Irinotecan as a Prodrug and Conversion to SN-38

This compound (CPT-11) functions as a prodrug, meaning it requires metabolic conversion within the body to yield its pharmacologically active form, SN-38 (7-ethyl-10-hydroxycamptothecin). pharmgkb.orgnih.govdovepress.comnih.govufl.eduaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netoncotarget.com SN-38 is considerably more potent than the parent compound, exhibiting 100 to 1,000 times greater cytotoxic activity. nih.govdovepress.comaacrjournals.orgoncotarget.com This conversion primarily occurs in the liver, although intestinal tissues also contribute. pharmgkb.orgaacrjournals.orgaacrjournals.org The efficiency of this conversion can be low in humans, with only approximately 2% to 8% of the administered this compound dose being converted to SN-38, leading to significant inter-patient variability. dovepress.comaacrjournals.org

Carboxylesterase Enzymes (CES1, CES2) in SN-38 Formation

The critical step of hydrolyzing this compound to SN-38 is primarily mediated by carboxylesterase enzymes (CES). pharmgkb.orgufl.eduaacrjournals.orgaacrjournals.orgresearchgate.nettaylorandfrancis.comresearchgate.netnih.gov Specifically, human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are the key isoforms involved in this bioactivation. pharmgkb.orgresearchgate.nettaylorandfrancis.comresearchgate.netnih.gov CES2, in particular, demonstrates a high affinity for this compound and is abundantly expressed in both the liver and intestine. aacrjournals.orgtaylorandfrancis.comresearchgate.netnih.gov While both CES1 and CES2 contribute to SN-38 formation, their relative contributions can vary depending on the tissue, with CES2 being the primary intestinal esterase for this compound hydrolysis. nih.gov

SN-38 Glucuronidation by UGT1A1 for Inactivation

Following its formation, the active metabolite SN-38 undergoes a crucial detoxification pathway: glucuronidation. pharmgkb.orgnih.govnih.govufl.eduresearchgate.netoncotarget.comnih.govnih.govpnas.orgpnas.orgascopubs.org This process converts the highly potent SN-38 into a largely inactive and more water-soluble conjugate, SN-38 glucuronide (SN-38G), which can then be readily excreted from the body. pharmgkb.orgnih.govufl.edunih.govpnas.org The primary enzyme responsible for this glucuronidation is UDP-glucuronosyltransferase 1A1 (UGT1A1). pharmgkb.orgnih.govnih.govufl.eduresearchgate.netoncotarget.comnih.govnih.govpnas.orgascopubs.org Other UGT1A isoforms, such as UGT1A9, UGT1A6, and UGT1A7, have also been reported to contribute to SN-38G formation, though UGT1A1 is considered the major player. pharmgkb.orgresearchgate.netoncotarget.comnih.govascopubs.org Genetic variations in the UGT1A1 gene, such as the UGT1A128 allele, can lead to reduced enzyme activity, impacting SN-38 glucuronidation rates and potentially increasing exposure to the active metabolite. nih.govoncotarget.compnas.orgcpicpgx.org Approximately 70% of SN-38 is converted to SN-38G, which possesses only about 1/100th of the antitumor activity of SN-38. pharmgkb.org

Role of CYP3A4 and CYP3A5 in this compound Metabolism

In addition to hydrolysis by carboxylesterases, this compound also undergoes oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5. pharmgkb.orgnih.govresearchgate.netaacrjournals.orgspandidos-publications.comnih.gov These enzymes convert this compound into inactive metabolites, such as 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin (NPC). pharmgkb.orgnih.govresearchgate.nettaylorandfrancis.comspandidos-publications.comnih.gov This oxidative pathway competes with the activation pathway to SN-38. pharmgkb.orgnih.gov While APC is generally considered inactive, NPC can be further hydrolyzed by CES1 and CES2 to form SN-38. pharmgkb.orgresearchgate.nettaylorandfrancis.com CYP3A4 is preferentially involved in the metabolism of this compound compared to CYP3A5, although both contribute to the formation of inactive metabolites. aacrjournals.orgnih.gov

Influence of Gut Microbiota on SN-38 Re-activation

A significant factor complicating this compound's pharmacology is the influence of the gut microbiota on SN-38 re-activation. pharmgkb.orgufl.eduaacrjournals.orgresearchgate.netresearchgate.netnih.govnih.govpnas.orgmdpi.comtandfonline.comresearchgate.net After SN-38G is formed in the liver and excreted into the intestinal lumen via bile, it can encounter bacterial beta-glucuronidase (GUS) enzymes. pharmgkb.orgresearchgate.netnih.govpnas.orgmdpi.comtandfonline.comresearchgate.net These microbial enzymes are capable of deconjugating SN-38G, effectively reversing the host's detoxification process and reactivating SN-38 within the gastrointestinal (GI) lumen. pharmgkb.orgresearchgate.netnih.govpnas.orgmdpi.comtandfonline.comresearchgate.net This re-activation of SN-38 in the gut contributes to localized GI toxicity, including severe diarrhea, which is a dose-limiting side effect of this compound therapy. pharmgkb.orgufl.eduaacrjournals.orgnih.govpnas.orgmdpi.comtandfonline.comresearchgate.net

Cellular Response to this compound-Induced DNA Damage

The cytotoxic effect of this compound is primarily exerted by its active metabolite, SN-38, through its action as a topoisomerase I inhibitor. pharmgkb.orgnih.govufl.eduresearchgate.netcuanschutz.edunih.govspandidos-publications.comnih.gov Topoisomerase I is an enzyme crucial for DNA replication, transcription, and repair, as it relieves torsional strain in DNA by creating transient single-strand breaks. nih.gov SN-38 binds to and stabilizes the topoisomerase I-DNA cleavable complex, preventing the re-ligation of DNA single-strand breaks (SSBs). ufl.eduresearchgate.netnih.govnih.gov

When DNA replication forks encounter these stabilized cleavable complexes, the replication process stalls and collapses, leading to the conversion of SSBs into highly toxic double-strand breaks (DSBs). ufl.eduresearchgate.netcuanschutz.edunih.govnih.gov These DSBs are potent triggers of cellular damage and ultimately lead to programmed cell death (apoptosis). researchgate.netnih.govspandidos-publications.com Cancer cells, with their typically higher rates of replication, are preferentially targeted by this compound due to this mechanism. cuanschutz.edu

The induction of DNA damage by SN-38 activates intrinsic DNA damage response (DDR) pathways within the cell. researchgate.netspandidos-publications.com These pathways involve key kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which recognize DNA damage and initiate a cascade of signaling events. researchgate.netspandidos-publications.comnih.gov Activated ATM and ATR then phosphorylate downstream targets, including checkpoint kinases (CHK1 and CHK2), which play a role in cell cycle arrest to allow for DNA repair or to initiate apoptosis if the damage is irreparable. researchgate.netspandidos-publications.comnih.gov Despite the cell's repair mechanisms, this compound-induced DNA damage, particularly DSBs, can overwhelm these systems, leading to cell death. cuanschutz.edunih.gov Higher levels of this compound-induced DNA damage have been correlated with greater cell kill in in vitro studies and improved clinical response. nih.gov

DNA Damage Response (DDR) Signaling Activation

This compound's primary mechanism of action involves its active metabolite, SN-38, which inhibits Topoisomerase I. nih.govwikipedia.orgwikipedia.org Topoisomerase I is an enzyme vital for maintaining DNA integrity during replication and transcription by catalyzing the transient breaking and rejoining of single DNA strands to relieve supercoiling. wikipedia.orgwikipedia.org By binding to the Topo I-DNA complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.govwikipedia.orgwikipedia.orgnih.govwikipedia.org

The formation of these DNA breaks triggers the activation of the DNA Damage Response (DDR) signaling pathway within cancer cells. nih.govnih.govwikipedia.orguniprot.org This activation is a critical cellular mechanism to detect and respond to DNA lesions, aiming to maintain genomic stability. wikipedia.org this compound-induced DNA damage leads to potent G2/M phase arrest, which is a cell cycle checkpoint that halts cell division, allowing time for DNA repair or initiating apoptosis if the damage is irreparable. genecards.org The activation of DDR signaling is a key contributor to this compound's cytotoxic effects, as cancer cells attempting to repair the damage become vulnerable to further insults, eventually undergoing apoptosis. nih.gov

Role of ATM-CHK2-TP53 Pathway

The ATM-CHK2-TP53 pathway represents a central signaling transduction cascade activated in cells that accumulate double-strand breaks (DSBs) in response to this compound treatment. wikipedia.orggenecards.org ATM (Ataxia-Telangiectasia Mutated) is a serine/threonine protein kinase that is rapidly recruited and activated by DNA double-strand breaks. wikipedia.org Once activated, ATM phosphorylates several key proteins, including CHK2 (Checkpoint Kinase 2), which initiate the DNA damage checkpoint. wikipedia.orgwikipedia.org

CHK2, a tumor suppressor gene, is a serine-threonine kinase that plays a crucial role in cell cycle arrest, DNA repair, or apoptosis in response to DNA damage. wikipedia.org Phosphorylation of CHK2 by ATM at Thr68 activates CHK2. wikipedia.orggenecards.org Activated CHK2, in turn, phosphorylates and stabilizes the tumor suppressor protein TP53 (tumor protein p53). nih.govwikipedia.orguniprot.orgnih.gov TP53, often referred to as the "Guardian of the Genome," controls various cellular tumor suppressor pathways, including cell cycle arrest, apoptosis, and cellular senescence, in response to genomic damage and cellular stress. atlasgeneticsoncology.orgharvard.edu The activation and stabilization of TP53 are crucial for mediating the downstream effects of this compound, leading to the induction of pro-apoptotic genes. uniprot.orgnih.gov

Induction of Pro-apoptotic Gene Expression (e.g., BAX, NOXA, PUMA)

The activation of the TP53 pathway by this compound-induced DNA damage leads to the transcriptional upregulation of several pro-apoptotic genes. uniprot.orgnih.govrcsb.org These genes are members of the BCL-2 family, which are critical regulators of apoptosis, or programmed cell death. nih.govnih.gov Key examples include BAX, NOXA, and PUMA. uniprot.orgnih.govrcsb.org

BAX (BCL2 Associated X, Apoptosis Regulator) : BAX is a pro-apoptotic protein that, upon activation, undergoes conformational changes and oligomerizes to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately executing apoptosis. uniprot.orgensembl.org

NOXA (Phorbol-12-myristate-13-acetate-induced protein 1) : NOXA is a BH3-only protein that promotes apoptosis by inhibiting anti-apoptotic BCL-2 family members, particularly MCL-1, thereby releasing other pro-apoptotic proteins like BAX and BAK. nih.govnih.gov Upregulation of NOXA is a significant mechanism by which this compound induces apoptosis. nih.gov

PUMA (p53 up-regulated modulator of apoptosis, also known as BBC3) : PUMA is another BH3-only protein whose expression is significantly upregulated in a TP53-dependent manner following DNA damage. uniprot.orgrcsb.org PUMA directly binds to anti-apoptotic BCL-2 family proteins, such as BCL-xL and BCL-2, neutralizing their inhibitory effects on BAX and BAK, thus promoting mitochondrial outer membrane permeabilization and apoptosis. uniprot.orgrcsb.orgnih.gov

The coordinated upregulation of these pro-apoptotic genes by the activated TP53 pathway contributes significantly to the cell death induced by this compound in cancer cells.

Proteasome Degradation of Topoisomerase I

While this compound's primary action is to trap Topoisomerase I on DNA, leading to DNA breaks, the cellular response to these trapped complexes also involves the proteasomal degradation of Topoisomerase I. atlasgeneticsoncology.org The formation of the cleavable drug-Topo I-DNA complex disables the re-ligation of the nicked DNA strand and prevents Topoisomerase I release. wikipedia.orgwikipedia.org These covalently trapped Topoisomerase I protein-linked DNA breaks (PDBs) are irreversible, and their removal is essential for subsequent DNA repair processes to proceed. atlasgeneticsoncology.org

Studies have shown that Topoisomerase I is ubiquitinated and subsequently degraded by the ubiquitin-proteasomal pathway (UPP) in response to this compound (specifically its active metabolite SN-38). wikipedia.org This proteasomal degradation of Topoisomerase I is a crucial aspect of the cellular response to this compound-induced damage. Interestingly, rapid Topoisomerase I degradation has been associated with this compound resistance in some contexts, suggesting that the efficiency of this degradation pathway can influence treatment outcomes. wikipedia.org The deregulated DNA-PKcs kinase cascade has been shown to determine the rate of Topoisomerase I degradation, with constant activation leading to higher basal levels of phosphorylated Topoisomerase I and rapid degradation, contributing to this compound resistance. wikipedia.org

Mechanisms of Irinotecan Resistance in Neoplasia

Drug Efflux Pump Overexpression

A primary mechanism by which cancer cells develop resistance to irinotecan is through the overexpression of drug efflux pumps. mdpi.comnih.gov These pumps are transmembrane proteins that actively transport chemotherapeutic agents out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. researchgate.net

ATP-Binding Cassette (ABC) Transporters (ABCB1, ABCG2, ABCC1/MRP1, ABCC2/MRP2)

The ATP-binding cassette (ABC) superfamily of transporters plays a pivotal role in mediating multidrug resistance. mdpi.comnih.gov These proteins utilize the energy from ATP hydrolysis to efflux a wide range of substrates, including this compound and its active metabolite, SN-38. youtube.com Several members of this family have been implicated in this compound resistance:

ABCB1 (P-glycoprotein/MDR1): This was one of the first ABC transporters identified and is known to confer resistance to a broad spectrum of chemotherapeutic drugs. nih.gov While it can transport this compound, its role in resistance to this specific agent is considered less significant compared to other transporters. mdpi.comnih.gov

ABCG2 (Breast Cancer Resistance Protein/BCRP): Overexpression of ABCG2 is a major factor in this compound resistance. mdpi.comnih.gov It efficiently effluxes both this compound and, particularly, its more potent metabolite, SN-38. nih.govresearchgate.netfrontiersin.org Studies have shown that cancer cells overexpressing ABCG2 can exhibit significantly higher levels of resistance to SN-38. mdpi.comnih.gov

ABCC1 (Multidrug Resistance-Associated Protein 1/MRP1) and ABCC2 (Multidrug Resistance-Associated Protein 2/MRP2): These transporters are also involved in the efflux of this compound and its metabolites. researchgate.netmdpi.com Their overexpression contributes to the reduced intracellular accumulation of the drug, thereby diminishing its cytotoxic effects. researchgate.net

| Transporter | Alias | Role in this compound Resistance |

|---|---|---|

| ABCB1 | P-glycoprotein/MDR1 | Contributes to efflux of this compound, but generally considered less significant than ABCG2. mdpi.comnih.gov |

| ABCG2 | Breast Cancer Resistance Protein/BCRP | A primary mediator of this compound resistance through the potent efflux of its active metabolite, SN-38. mdpi.comnih.govresearchgate.netfrontiersin.org |

| ABCC1 | Multidrug Resistance-Associated Protein 1/MRP1 | Involved in the efflux of this compound and its metabolites, contributing to reduced intracellular drug levels. researchgate.netmdpi.com |

| ABCC2 | Multidrug Resistance-Associated Protein 2/MRP2 | Participates in the transport of this compound and its metabolites out of the cancer cell. researchgate.netmdpi.com |

Role of ABCG2 in Acquired Resistance

Acquired resistance to this compound is frequently associated with the upregulation of ABCG2 expression. nih.gov In vitro studies have demonstrated that continuous exposure of cancer cell lines to SN-38 leads to the selection of cells with amplified ABCG2 gene and protein expression. nih.govgibsononcology.com This overexpression results in a markedly decreased intracellular accumulation of SN-38. nih.govgibsononcology.com Furthermore, inhibition of ABCG2 function can restore sensitivity to the drug in resistant cells, confirming its direct involvement in acquired resistance. nih.govgibsononcology.com Clinical evidence also suggests a role for ABCG2 in the development of this compound resistance in vivo, as increased ABCG2 mRNA levels have been observed in hepatic metastases of colorectal cancer patients after this compound-based chemotherapy. nih.govnih.gov

Alterations in Drug Target (Topoisomerase I)

Modifications to the molecular target of this compound, topoisomerase I (Top1), represent another significant mechanism of resistance. nih.govmdpi.comnih.gov These alterations can prevent the drug from effectively binding to and stabilizing the Top1-DNA complex.

Mutations in Topoisomerase I

Mutations within the TOP1 gene can lead to structural changes in the topoisomerase I enzyme that reduce its affinity for this compound or alter its catalytic activity. nih.govmdpi.com These mutations can interfere with the drug's ability to trap the enzyme on the DNA, thereby preventing the formation of cytotoxic DNA lesions. mdpi.commdpi.com The development of resistance through this mechanism is an adaptive process that can occur under the selective pressure of chemotherapy. nih.govmdpi.com

Reduced Topoisomerase I Expression Levels

A decrease in the cellular levels of topoisomerase I is a well-documented mechanism of resistance to camptothecins, including this compound. nih.govresearchgate.net Lower expression of the enzyme results in fewer Top1-DNA complexes available for the drug to stabilize, leading to a reduction in drug-induced DNA damage and subsequent cell death. nih.govresearchgate.net Studies in breast cancer cell lines with acquired resistance to SN-38 have shown a downregulation of Top1 as a key characteristic of the resistant phenotype. eur.nl

| Alteration | Mechanism of Resistance | Research Findings |

|---|---|---|

| Mutations in Topoisomerase I | Structural changes in the enzyme reduce its affinity for this compound, preventing the stabilization of the Top1-DNA complex. nih.govmdpi.commdpi.com | Mutations can arise as an adaptive response to chemotherapy, conferring resistance. nih.govmdpi.com |

| Reduced Topoisomerase I Expression | Fewer Top1-DNA complexes are available for drug interaction, leading to decreased DNA damage. nih.govresearchgate.net | Resistant breast cancer cell lines have been shown to exhibit Top1 downregulation. eur.nl |

Enhanced DNA Damage Repair Mechanisms

The cytotoxic effects of this compound are ultimately a consequence of the formation of double-strand DNA breaks. nih.govmdpi.comnih.gov Therefore, an enhanced capacity of cancer cells to repair this damage can lead to resistance. nih.govresearchgate.net The DNA damage response is a complex network of pathways that detect and repair various types of DNA lesions. researchgate.net In the context of this compound resistance, the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways, which are responsible for repairing double-strand breaks, are of particular importance. nih.gov Research has shown that this compound-resistant cells can exhibit an improved ability to repair these breaks. researchgate.net For instance, studies have observed that resistant clones display a significantly faster decline in RAD51 foci, a specific marker for HR, following this compound treatment, indicating a more efficient repair process. researchgate.net This enhanced repair capacity allows cancer cells to survive the DNA damage induced by this compound, thereby contributing to therapeutic failure. cuanschutz.edu

Homologous Recombination Repair

This compound's cytotoxic effect is primarily mediated by its active metabolite, SN-38, which stabilizes the complex between topoisomerase I (TOP1) and DNA, leading to DNA single-strand breaks. These can be converted into lethal double-strand breaks (DSBs) during DNA replication. nih.govbiorxiv.orgbiorxiv.org Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for the repair of these DSBs.

Recent studies have unveiled a novel mechanism of this compound resistance involving the evolution of cancer cells through mutations guided by TOP1 cleavage sites. nih.govbiorxiv.orgnih.gov It has been observed that cancer cells may possess a higher number of TOP1 cleavage sites compared to normal cells, rendering them more susceptible to this compound. nih.govnih.govresearchgate.net However, upon initial exposure to the drug, HR-mediated repair of DSBs at these sites can lead to the gradual accumulation of mutations. nih.govbiorxiv.orgnih.gov These mutations can revert the "cancer-specific" cleavage-sensitive sequences back to a "normal" cleavage-resistant state. nih.govbiorxiv.orgnih.govresearchgate.net This process effectively reduces the number of potential sites for SN-38-induced DNA damage upon subsequent treatments, thereby conferring resistance. nih.govbiorxiv.orgnih.gov This adaptive mutational process, driven by HR, highlights a dynamic and evolving mechanism of drug resistance. biorxiv.orgbiorxiv.org

Role of DNA Repair Genes (e.g., XRCC1, TDP1)

Beyond the broader pathway of homologous recombination, specific genes involved in DNA repair play a pivotal role in the cellular response and resistance to this compound. Two such key players are X-ray repair cross-complementing protein 1 (XRCC1) and Tyrosyl-DNA phosphodiesterase 1 (TDP1).

TDP1 is an enzyme responsible for repairing the DNA damage caused by TOP1 inhibitors. nih.gov After TOP1 is trapped on the DNA by SN-38, it is degraded, leaving a peptide covalently linked to the 3' end of the DNA break. TDP1 is crucial for removing this peptide, allowing the subsequent steps of DNA repair to proceed. nih.gov Overexpression of TDP1 can therefore enhance the repair of this compound-induced DNA damage and contribute to resistance. nih.gov Conversely, depletion of TDP1 has been shown to increase DNA strand breakage and sensitize colorectal cancer cells to this compound in a TOP1-dependent manner. nih.govnih.gov

SLFN11 and RB1 as Markers of Response in DNA Repair Deficient Tumors

The expression status of certain genes can serve as predictive biomarkers for the response to TOP1 inhibitors like this compound, particularly in tumors with pre-existing DNA repair deficiencies. Schlafen family member 11 (SLFN11) and the retinoblastoma tumor suppressor protein (RB1) have emerged as significant determinants of sensitivity.

High expression of SLFN11 has been strongly correlated with increased sensitivity to TOP1 inhibitors. uliege.benih.govresearchgate.net SLFN11 is thought to induce an irreversible S-phase arrest and promote apoptosis in response to DNA damage, thereby potentiating the cytotoxic effects of drugs like this compound. researchgate.net Conversely, the loss or low expression of SLFN11 is associated with resistance. uliege.benih.gov

The loss of RB1 function, a common event in many cancers, has also been identified as a predictor of response to this compound. uliege.benih.govplos.org Tumors with RB1 loss often have deficiencies in cell cycle checkpoint control and DNA repair, rendering them more vulnerable to DNA damaging agents. nih.gov In triple-negative breast cancer, for instance, the combination of BRCAness (a measure of homologous recombination deficiency), high SLFN11 expression, and RB1 loss is highly predictive of a favorable response to this compound. uliege.benih.govresearchgate.netnih.gov

Table 1: Key Genes in this compound Resistance and Response

| Gene | Function in DNA Repair/Cell Cycle | Impact on this compound Response |

|---|---|---|

| XRCC1 | Scaffolding protein in base excision and single-strand break repair. | Efficient repair can contribute to resistance. |

| TDP1 | Removes TOP1-DNA adducts. | Overexpression can lead to resistance. |

| SLFN11 | Induces cell cycle arrest and apoptosis upon DNA damage. | High expression is a marker for sensitivity. |

| RB1 | Tumor suppressor involved in cell cycle regulation. | Loss of function can predict a positive response. |

Altered Drug Metabolism

The metabolic activation and detoxification of this compound are critical determinants of its therapeutic efficacy and are significant contributors to resistance.

Variations in Carboxylesterase Activity

This compound is a prodrug that requires conversion to its active metabolite, SN-38, to exert its cytotoxic effects. nih.govaacrjournals.orgnih.gov This bioactivation is primarily catalyzed by carboxylesterases (CES), with CES2 being the key isoform responsible for this conversion in humans. aacrjournals.orgnih.gov The expression and activity of CES2 can vary significantly, not only in the liver where most of the conversion occurs, but also within the tumor tissue itself. aacrjournals.orgnih.gov

Low levels of carboxylesterase in tumor tissue can lead to reduced conversion of this compound to SN-38, thereby diminishing the drug's antitumor activity and contributing to resistance. researchgate.net Conversely, high CES2 expression in tumors has been associated with increased sensitivity to this compound-based therapies. nih.govelsevierpure.com Studies have shown a direct correlation between CES2 activity in pancreatic ductal adenocarcinoma cell lines and their sensitivity to this compound. elsevierpure.com Therefore, intratumoral CES2 expression may serve as a predictive biomarker for response to this compound. aacrjournals.orgnih.gov

Modulation of Glucuronidation and SN-38 Levels

The primary detoxification pathway for the active metabolite SN-38 is glucuronidation, a process that converts SN-38 into an inactive and water-soluble form, SN-38 glucuronide (SN-38G), which can then be excreted. nih.govpnas.org This reaction is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govpnas.orgresearchgate.net

Increased glucuronidation of SN-38 within cancer cells is a significant mechanism of this compound resistance. nih.gov This enhanced detoxification reduces the intracellular concentration of active SN-38, thereby mitigating its cytotoxic effects. nih.gov The expression and activity of UGT1A1 can be induced by various factors, including the activation of nuclear receptors like the pregnane X receptor (PXR). nih.govresearchgate.net Activation of PXR in colon cancer cells has been shown to increase SN-38 glucuronidation and confer resistance to the drug. researchgate.net

Furthermore, SN-38G excreted into the gastrointestinal tract can be converted back to active SN-38 by bacterial β-glucuronidases, contributing to delayed diarrhea, a major dose-limiting toxicity of this compound. pnas.orgnih.gov However, from a resistance perspective, the focus remains on the intracellular inactivation of SN-38.

Table 2: Enzymes Involved in this compound Metabolism and Resistance

| Enzyme | Role in this compound Metabolism | Impact on Resistance |

|---|---|---|

| Carboxylesterase 2 (CES2) | Converts prodrug this compound to active SN-38. | Low activity leads to reduced drug activation and resistance. |

| UDP-glucuronosyltransferase 1A1 (UGT1A1) | Inactivates SN-38 by glucuronidation to SN-38G. | Increased activity enhances detoxification and causes resistance. |

Activation of Survival Pathways and Apoptosis Suppression

A fundamental mechanism by which cancer cells develop resistance to chemotherapy, including this compound, is through the activation of pro-survival signaling pathways and the suppression of apoptosis (programmed cell death).

This compound-induced DNA damage is intended to trigger apoptotic pathways, leading to cell death. nih.govdovepress.com However, resistant cancer cells can upregulate anti-apoptotic proteins and activate signaling cascades that promote cell survival. The PI3K/AKT pathway is a key survival pathway that is often overactive in multi-drug resistant tumors. nih.gov

Another critical player in promoting survival and drug resistance is the transcription factor nuclear factor-kappa B (NF-κB). researchgate.netnih.gov Many colorectal cancers exhibit high NF-κB activity, which helps cancer cells survive and counteracts the effects of chemotherapeutic agents by increasing the expression of anti-apoptotic and pro-survival genes. nih.gov Inhibition of the NF-κB pathway has been shown to potentiate the efficacy of this compound. nih.gov

Furthermore, this compound treatment itself can paradoxically induce the expression of anti-apoptotic proteins such as survivin and osteopontin, as well as molecules involved in immune evasion like PD-L1, through proliferative NF-κB signaling. nih.gov The ability of tumor cells to evade apoptosis is a hallmark of cancer and a major contributor to the development of multi-drug resistance. nih.govexonpublications.com By upregulating these survival mechanisms, cancer cells can effectively neutralize the cytotoxic effects of this compound, leading to treatment failure.

NF-κB Activation

The activation of the transcription factor nuclear factor kappa B (NF-κB) is a significant mechanism of resistance to this compound. nih.govresearchgate.net DNA damage induced by this compound can trigger the activation of NF-κB, which in turn suppresses apoptosis, thereby promoting cell survival. nih.gov This pro-survival signaling compromises the efficacy of the drug. Studies have shown that in response to this compound's active metabolite, SN-38, NF-κB activation leads to the upregulation of anti-apoptotic and pro-survival genes. mdpi.com The inhibition of the NF-κB pathway has been demonstrated to sensitize colon cancer cells to this compound, suggesting that targeting NF-κB could be a viable strategy to overcome resistance. mdpi.comnih.gov this compound treatment can lead to the activation of NF-κB signaling, which modulates inflammatory and immune-related genes that may compromise the drug's effectiveness. nih.gov

| Pathway Component | Role in this compound Resistance | Therapeutic Implication |

| NF-κB | Activation suppresses apoptosis and promotes cell survival following this compound-induced DNA damage. nih.gov | Inhibition of NF-κB signaling can enhance the cytotoxic effects of this compound. mdpi.comnih.gov |

| IKK2 Kinase | A key component in the NF-κB activation pathway. | Inhibition with agents like AS602868 has been shown to improve the growth-inhibitory effect of this compound in HT29 colon cancer cells. mdpi.com |

| Inflammatory Genes (e.g., TNFs, interleukins, chemokines) | Upregulated by this compound-induced NF-κB activation, contributing to resistance. nih.gov | Targeting these inflammatory pathways may mitigate resistance. |

Autophagy in Cancer Cell Protection

Autophagy, a cellular process of self-digestion, plays a dual role in cancer therapy. In the context of this compound treatment, it can act as a protective mechanism for cancer cells. dovepress.com Survival-promoting autophagy can be activated in response to the cytotoxic effects of this compound, helping cancer cells to endure the stress induced by the drug. dovepress.com This pro-survival role has been observed in colon cancer cells. dovepress.com However, the role of autophagy is context-dependent, as some studies have shown that this compound can induce autophagy-dependent apoptosis in gastric cancer cells. dovepress.com In p53 null colon cancer cells, this compound treatment has been associated with reduced cytotoxicity and increased autophagy levels, suggesting a protective role for autophagy in the absence of functional p53. nih.gov

| Cell Type | Role of Autophagy in Response to this compound | Key Findings |

| Colon Cancer Cells | Protective mechanism against cytotoxicity. dovepress.com | Survival-promoting autophagy is activated to protect tumor cells. dovepress.com |

| Gastric Cancer Cells | Can mediate autophagy-dependent apoptosis. dovepress.com | This compound was found to induce growth inhibition, apoptosis, and autophagy. dovepress.com |

| p53 Null Colon Cancer Cells | Increased levels associated with reduced cytotoxicity. nih.gov | Suggests a protective role in the absence of p53. nih.gov |

Tumor Microenvironment Factors

The tumor microenvironment (TME) significantly influences the response to chemotherapy. Factors such as hypoxia and interactions with stromal cells can confer resistance to this compound. impactfactor.orgoaepublish.com

Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with chemoresistance. longdom.org The cellular response to hypoxia is primarily mediated by hypoxia-inducible factors (HIFs), particularly HIF-1α. redalyc.org Under hypoxic conditions, HIF-1α stabilization can lead to the upregulation of genes involved in cell survival, angiogenesis, and drug efflux, thereby reducing the efficacy of chemotherapeutic agents like this compound. longdom.org Hypoxia can induce resistance to this compound through various mechanisms, including the upregulation of drug efflux pumps and the activation of pro-survival signaling pathways. impactfactor.org Studies have shown that hypoxia can mediate cell survival by reducing the expression of pro-apoptotic genes, thus increasing the drug resistance of colon cancer cells. redalyc.org

| Factor | Mechanism in this compound Resistance | Consequence |

| Hypoxia | A common feature in solid tumors that promotes chemoresistance. longdom.org | Reduced therapeutic efficacy of this compound. impactfactor.org |

| HIF-1α | A key transcription factor stabilized under hypoxic conditions. redalyc.org | Upregulates genes involved in cell survival, angiogenesis, and drug efflux. longdom.org |

| Pro-survival Pathways | Activated by hypoxia. impactfactor.org | Enables cancer cells to survive and proliferate despite this compound treatment. impactfactor.org |

The stroma, which includes components like cancer-associated fibroblasts (CAFs), plays a crucial role in chemoresistance. nih.govmdpi.com CAFs can promote tumor genesis, metastasis, and drug resistance by secreting various cytokines and extracellular matrix proteins. nih.gov The dense desmoplastic stroma created by CAFs can also act as a physical barrier, hindering the penetration of drugs like this compound into the tumor tissue. impactfactor.orgmdpi.com

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is also implicated in treatment resistance. While this compound's active metabolite, SN-38, has anti-angiogenic properties, resistance can develop. iiarjournals.org The combination of this compound with anti-angiogenic therapies, such as those targeting the VEGF pathway, has been explored to overcome resistance. iiarjournals.orgmdpi.com For instance, the combination of this compound with cetuximab, an EGFR inhibitor, has shown synergistic anti-angiogenic and anti-invasion effects in preclinical models of colorectal cancer. iiarjournals.org

| Component | Role in this compound Resistance | Therapeutic Strategy |

| Cancer-Associated Fibroblasts (CAFs) | Promote drug resistance through secretion of cytokines and creation of a physical barrier. impactfactor.orgnih.gov | Targeting CAFs or the signaling pathways they activate. |

| Angiogenesis | Essential for tumor growth and can contribute to resistance. | Combination with anti-angiogenic agents like bevacizumab or cetuximab. iiarjournals.orgmdpi.com |

| VEGF Pathway | A key driver of angiogenesis. | Inhibition of this pathway can enhance the efficacy of this compound. mdpi.com |

Novel Mechanisms of Resistance

Recent research has uncovered novel genetic mechanisms that contribute to this compound resistance.

A novel mechanism of acquired resistance to this compound involves the gradual accumulation of mutations in non-coding regions of the genome at Topoisomerase I (Top1) cleavage sites. nih.govnih.govresearchgate.net this compound works by trapping Top1-DNA cleavage complexes, leading to DNA breaks and cell death. nih.gov Resistant cells have been found to develop mutations at these specific cleavage sites. nih.govnih.gov These mutations are generated through homologous recombination repair of the DNA double-strand breaks induced by the initial drug exposure. researchgate.netbiorxiv.org The altered sequences become less sensitive to Top1 cleavage, reducing the formation of DNA breaks upon subsequent drug exposure and thus conferring resistance. nih.govbiorxiv.org Interestingly, cancer cells have been observed to have a higher number of these Top1 cleavage sites compared to the reference genome, which may explain their initial sensitivity to this compound. nih.govnih.govresearchgate.net

| Mechanism | Description | Consequence |

| Topoisomerase-Guided Mutations | Accumulation of recurrent mutations in non-coding DNA at Top1-cleavage sites. nih.govnih.govresearchgate.net | Reduced generation of DNA breaks upon subsequent this compound exposure. biorxiv.org |

| Homologous Recombination Repair | The process that generates these mutations by reverting cleavage-sensitive sequences to cleavage-resistant ones. researchgate.netbiorxiv.org | Gradual increase in drug resistance. biorxiv.org |

| Increased Top1 Cleavage Sites in Cancer Cells | Cancer cells may have more of these sites than normal cells. nih.govnih.govresearchgate.net | This may contribute to their initial sensitivity to this compound. nih.gov |

Pharmacogenetic Determinants of Irinotecan Response and Toxicity

UGT1A1 Gene Polymorphisms and SN-38 Glucuronidation

Irinotecan is a prodrug that is converted into its active metabolite, SN-38. wjgnet.com This active form is responsible for the drug's cytotoxic effects but is also the primary cause of its dose-limiting toxicities. wjgnet.com The detoxification of SN-38 is primarily carried out by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), which converts SN-38 into an inactive, water-soluble form (SN-38 glucuronide or SN-38G) that can be excreted from the body. wjgnet.comnih.gov

Genetic variations, or polymorphisms, within the UGT1A1 gene can lead to reduced enzyme activity, resulting in decreased glucuronidation of SN-38. This impairment leads to higher and more prolonged exposure to the active metabolite, thereby increasing the risk of severe toxicities such as neutropenia and diarrhea. cancertreatmentjournal.comnih.gov

The most well-characterized polymorphism of the UGT1A1 gene is the UGT1A128* allele. ascopubs.org This variant is characterized by an extra "TA" repeat in the promoter region of the gene, leading to a total of seven repeats ((TA)7TAA) instead of the normal six ((TA)6TAA), which is designated as the UGT1A11* allele. nih.govresearchgate.net This variation results in reduced gene expression and, consequently, decreased UGT1A1 enzyme activity. wjgnet.comcancertreatmentjournal.com

Individuals who are homozygous for the UGT1A128* allele (UGT1A128/28 genotype) have a significantly higher risk of developing severe neutropenia and diarrhea when treated with standard doses of this compound. cancertreatmentjournal.comnih.gov Studies have shown that patients with this genotype experience a two- to four-fold increase in severe toxicities. ascopubs.org Heterozygous individuals (UGT1A11/28 genotype) may also have an increased risk, though generally to a lesser extent than homozygotes. cancertreatmentjournal.com The association between the UGT1A128* allele and increased toxicity has been consistently demonstrated across numerous studies and meta-analyses. cancertreatmentjournal.comascopubs.orgnih.gov

Table 1: UGT1A1*28 Genotype and this compound-Induced Toxicity Risk

| Genotype | UGT1A1 Enzyme Activity | Risk of Severe Neutropenia | Risk of Severe Diarrhea |

| 1/1 (Wild-Type) | Normal | Normal | Normal |

| 1/28 (Heterozygous) | Reduced | Increased | Increased |

| 28/28 (Homozygous) | Significantly Reduced | High | High |

This table provides an interactive overview of the correlation between UGT1A128 genotypes and the associated risk of severe toxicities with this compound treatment.*

While the UGT1A128* allele is the most common variant associated with this compound toxicity in Caucasian and African American populations, the UGT1A16* variant is more prevalent in East Asian populations. nih.govresearchgate.net The UGT1A16* allele involves a change from a glycine to an arginine at position 71 in a coding region of the gene. nih.gov

Similar to the UGT1A128* allele, the UGT1A16* variant leads to reduced UGT1A1 enzyme activity and is a significant predictor of severe toxicity in Asian patients undergoing this compound therapy. nih.govtandfonline.com Individuals who are homozygous (6/6) or heterozygous (1/6) for this variant are at an increased risk of severe neutropenia. researchgate.netnih.gov The presence of both the *6 and *28 alleles (compound heterozygotes) also confers a higher risk of toxicity. tandfonline.com

The presence of UGT1A1 polymorphisms, such as UGT1A128* and UGT1A16*, directly impacts the pharmacokinetics of SN-38. cancertreatmentjournal.com Patients with these variant alleles exhibit lower rates of SN-38 glucuronidation, leading to higher plasma concentrations of the active metabolite. nih.govnih.gov

Studies have demonstrated a clear correlation between UGT1A1 genotype and SN-38 levels. Individuals with the UGT1A128*/28 genotype have significantly higher area under the curve (AUC) values for SN-38 compared to those with the wild-type genotype. ascopubs.org This increased systemic exposure to SN-38 is the underlying mechanism for the heightened risk of dose-limiting toxicities observed in these patients. nih.govresearchgate.net The ratio of SN-38G to SN-38 in the plasma can serve as an indicator of UGT1A1 activity, with lower ratios indicating impaired glucuronidation. nih.govnih.gov

Polymorphisms in Pharmacodynamic Genes

The pharmacodynamics of this compound involve its interaction with its target enzyme, topoisomerase I (TOP1), and the subsequent cellular processes, including DNA repair. Genetic variations in the genes involved in these pathways can influence the cellular response to this compound-induced DNA damage and, consequently, treatment efficacy and toxicity. aacrjournals.orgwustl.edu

TOP1 Gene Polymorphisms

Topoisomerase I (TOP1) is the molecular target of SN-38. SN-38 stabilizes the TOP1-DNA cleavage complex, which leads to DNA strand breaks and apoptosis. Polymorphisms in the TOP1 gene could potentially alter the enzyme's structure or expression, thereby affecting its interaction with SN-38 and influencing drug efficacy. A retrospective candidate gene haplotype association study found that haplotype-tagging single nucleotide polymorphisms (htSNPs) in the TOP1 gene were related to grade 3/4 neutropenia, suggesting a link between genetic variations in the drug's target and treatment-related toxicity. aacrjournals.orgwustl.edu

DNA Repair Genes (TDP1, XRCC1)

Following the formation of the SN-38-TOP1-DNA complex, cellular DNA repair mechanisms are activated. Genes involved in the repair of this type of DNA damage are therefore important determinants of this compound's cytotoxic effects.

Tyrosyl-DNA phosphodiesterase 1 (TDP1): This enzyme is involved in the repair of TOP1-mediated DNA damage. A study investigating pharmacodynamic genes found that htSNPs in the TDP1 gene were related to patient response to this compound therapy. aacrjournals.orgwustl.edu

X-ray repair cross-complementing group 1 (XRCC1): This protein plays a critical role in the base excision repair pathway, which is also involved in repairing DNA damage caused by this compound. The same study reported a significant association between an XRCC1 haplotype (GGCC-G) and treatment efficacy. aacrjournals.orgwustl.edu Patients homozygous for this haplotype were more likely to have an objective response to therapy compared to other patients. aacrjournals.orgwustl.edu

Other Genes (CDC45L, NFKB1, PARP1)

Several other genes have been identified as being involved in the pharmacodynamic pathway of this compound and influencing the cytotoxic action of camptothecins. aacrjournals.orgwustl.edu These include:

Cell division control protein 45 homolog (CDC45L): Involved in the initiation of DNA replication.

Nuclear factor kappa-light-chain-enhancer of activated B cells 1 (NFKB1): A transcription factor that plays a key role in regulating the immune response and cell survival.

Poly (ADP-ribose) polymerase 1 (PARP1): An enzyme involved in DNA repair and programmed cell death.

While these genes are considered to be part of the this compound pharmacodynamic pathway, specific associations between their polymorphisms and clinical outcomes with this compound therapy require further investigation. aacrjournals.orgwustl.edu

Ethnicity-Based Pharmacogenetic Variability

The frequencies of many clinically relevant genetic polymorphisms vary significantly among different ethnic populations. This interethnic variability can contribute to the observed differences in drug efficacy and toxicity across racial groups. nih.gov

For instance, significant differences in the allele frequencies of the ABCG2 421C>A polymorphism have been observed between various world populations. The variant allele is most common in the Han Chinese population, with a frequency as high as 34%. nih.gov In contrast, the frequency in American Caucasians is around 10.7%. nih.gov

Similarly, the genotype and diplotype frequencies of OATP1B1 variants have been shown to be ethnically dependent. ascopubs.org For example, the 1a/1a genotype and the 15/15 diplotype were absent in a cohort of Caucasian cancer patients but present in Asian patients. ascopubs.org This variability in OATP1B1 genotype status may partly account for the observed differences in this compound disposition in Asian cancer patients. ascopubs.org

Furthermore, studies have examined the haplotype structures of pharmacodynamic genes such as TOP1, ADPRT (PARP1), CDC45L, NFKB1, TDP1, and XRCC1 in Caucasian, Han Chinese, and Ghanaian populations. aacrjournals.org These studies revealed that haplotype identities and frequencies varied among the ethnic groups, with the Ghanaian population exhibiting the greatest haplotype diversity. aacrjournals.org The Chinese and Caucasian populations shared a subset of the haplotypes seen in the Ghanaian population, and the frequencies of shared haplotypes also varied between the groups. aacrjournals.org

These findings underscore the importance of considering ethnicity in pharmacogenetic studies of this compound and suggest that individualized treatment strategies may need to be tailored to a patient's ethnic background to optimize efficacy and minimize toxicity. nih.gov

Inter-ethnic Differences in UGT1A1 Polymorphism Incidence

The frequency of clinically significant UGT1A1 polymorphisms varies considerably among different ethnic populations. nih.gov The most well-characterized polymorphism is UGT1A128, which involves a variation in the number of thymine-adenine (TA) repeats in the promoter region of the gene. ascopubs.orgnih.gov While the wild-type UGT1A11 allele contains six TA repeats, the UGT1A1*28 allele contains seven, leading to decreased gene expression and reduced enzyme activity. ascopubs.org

Another important polymorphism, particularly prevalent in Asian populations, is UGT1A1*6. This variant involves a change from guanine to adenine in exon 1, resulting in an amino acid substitution (Gly71Arg) that diminishes the enzyme's function. ascopubs.org

The distribution of these alleles shows distinct patterns across ethnic groups. The UGT1A128 allele is most common in individuals of African and European descent, with allele frequencies of 43% and 39%, respectively. ascopubs.org In contrast, its frequency is significantly lower in East Asian populations, at approximately 16%. ascopubs.org Conversely, the UGT1A16 allele is more frequently observed in East Asian populations (15%) and is rare in African (0.1%) and European (1%) populations. ascopubs.orgnih.gov These differences in allele frequencies contribute to the varying predisposition to this compound toxicity among different ethnic groups. nih.gov

| Ancestry | UGT1A128 Allele Frequency (%) | UGT1A16 Allele Frequency (%) |

|---|---|---|

| African | 43 | 0.1 |

| European | 39 | 1 |

| East Asian | 16 | 15 |

Implications for Individualized Therapy and Dose Adjustment

The understanding of UGT1A1 polymorphisms has significant implications for personalizing this compound therapy to optimize efficacy while minimizing toxicity. ascopubs.org Pre-treatment genotyping for UGT1A1 variants can identify patients at a higher risk of severe adverse events. nih.gov

Patients who are homozygous for the UGT1A128 allele (UGT1A128/28) have a substantially increased risk of severe neutropenia and diarrhea when treated with standard doses of this compound. nih.govascopubs.org This is due to a 70% reduction in the activity of the UGT1A1 enzyme. nih.gov Heterozygous individuals (UGT1A11/28) may experience a 30% loss of enzyme function. ascopubs.orgnih.gov Similarly, in Asian populations, the UGT1A16 allele is a key predictor of this compound-induced neutropenia. nih.govdoi.org

Based on this evidence, several pharmacogenetic guidelines recommend dose adjustments for patients with specific UGT1A1 genotypes. The US Food and Drug Administration (FDA) label for this compound suggests considering a dose reduction for patients known to be homozygous for the UGT1A128 allele. ascopubs.orgnih.gov The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) also provide specific dosing recommendations. nih.govascopubs.org For instance, the DPWG recommends starting with 70% of the standard dose for UGT1A128 homozygotes, with the possibility of increasing the dose if tolerated. nih.govcpicpgx.org

Studies have demonstrated that genotype-guided dosing can reduce the incidence of severe toxicity. For example, a 25% reduction in the this compound dose for patients with the UGT1A128/28 genotype was shown to lower the prevalence of severe neutropenia from 45% to 18%. ascopubs.org In Asian patients, dose adjustments based on UGT1A16 and UGT1A128 status have also been proposed, with recommended initial doses tailored to wild-type, heterozygous, and homozygous mutant genotypes. nih.govnih.gov

| Genotype | Enzyme Activity Reduction | Dose Adjustment Recommendation |

|---|---|---|

| UGT1A11/1 (Wild Type) | Normal | Standard dose |

| UGT1A11/28 or 1/6 (Heterozygous) | ~30% | Consider a 25-30% dose reduction or start with standard dose and monitor closely |

| UGT1A128/28, 6/28, or 6/6 (Homozygous/Compound Heterozygous) | ~70% | Start with a 30-50% reduced dose |

Preclinical Research and Novel Strategies for Irinotecan Enhancement

Preclinical Models for Efficacy and Toxicity Evaluation

Preclinical models are indispensable for assessing the antitumor activity and potential toxicities of irinotecan, both as a standalone agent and in combination therapies. These models provide insights into cellular responses, drug metabolism, and in vivo efficacy before clinical translation.

In vitro cell culture models are extensively used to investigate the direct cytotoxic effects of this compound and its active metabolite, SN-38, on various cancer cell lines. Studies have shown that SN-38 can significantly potentiate cell kill in vitro when drug administration is scheduled based on the duration of DNA synthesis inhibition cancernetwork.com. This suggests that sustained exposure to the active metabolite, rather than just high peak concentrations, is critical for optimal efficacy.

For instance, synergistic anti-proliferative effects have been observed when this compound or SN-38 are combined with other agents in multiple colorectal cancer (CRC) cell lines plos.org. Research has also indicated that this compound or SN-38 exhibit greater toxicity to specific cancer cell lines, such as HCT 116 (colon), SK-HEP-1 (liver), and A549 (lung) mdpi.com. Furthermore, the overexpression of carboxylesterase 2 (CE2) in multiple myeloma cells has been linked to enhanced in vitro cytotoxicity of this compound, highlighting the importance of metabolic pathways in drug response mdpi.com. In some studies, in vitro cultures derived from patient-derived xenografts (PDX) have shown varying drug sensitivities to this compound, reflecting the heterogeneity observed in patient responses iiarjournals.org.

In vivo xenograft models, particularly those involving human tumor xenografts in immunodeficient mice, are critical for evaluating this compound's antitumor activity and toxicologic effects within a living system. The human myeloid HL60 xenograft model in nude mice has proven to be a sensitive system for testing this compound's activity, demonstrating a 100% complete response (CR) rate with a specific dosing schedule (50 mg/kg, daily × 5) cancernetwork.com.

This compound has shown significant antitumor activity across a broad spectrum of tumor xenografts, including models of breast, gastric, and colon cancer. It has also demonstrated activity against multidrug-resistant tumor cells in vivo, suggesting that it may not be a favorable substrate for cellular drug-exporting mechanisms scielo.br.

In colorectal cancer research, HT29 and HCT116 xenograft models are commonly used to assess the combinatorial effects of this compound with other therapeutic agents, such as everolimus, showing significant tumor growth inhibition plos.org. Nanoliposomal this compound (nal-IRI) has been evaluated in human colon carcinoma xenograft models (e.g., HT-29), where it achieved higher intratumoral levels of both the prodrug this compound and its active metabolite SN-38, leading to superior antitumor activity compared to free this compound at lower doses aacrjournals.org.

Patient-derived xenograft (PDX) models are increasingly utilized for their ability to more closely mimic human tumor biology. In pediatric solid tumors, such as Ewing sarcoma and rhabdomyosarcoma, nal-IRI has been shown to maintain or improve efficacy while sustaining SN-38 levels in the tumor over several days aacrjournals.org. For triple-negative breast cancer (TNBC), this compound caused tumor shrinkage in 15 out of 40 PDX models, with some achieving complete responses, particularly in tumors exhibiting DNA repair defects due to BRCA1/2 inactivation cancer.gov. Studies comparing this compound with novel SN-38 derivatives (e.g., BN-MOA, BN-NMe) in CRC PDX models have also indicated comparable in vivo antitumor activity iiarjournals.org. Additionally, the combination of this compound with an ATM inhibitor (AZ31) has shown enhanced antitumor activity in CRC PDX models, including those resistant to this compound monotherapy researchgate.net.

Table 1: Summary of this compound Efficacy in Selected In Vivo Xenograft Models

| Xenograft Model (Tumor Type) | This compound Formulation | Dosing Schedule (Example) | Key Efficacy Finding | Citation |

| HL60 (Human Myeloid Leukemia) | Free this compound | 50 mg/kg, daily × 5 | 100% Complete Response | cancernetwork.com |

| HT-29 (Human Colon Carcinoma) | Nal-IRI | 10 mg/kg | Superior Antitumor Activity vs. Free this compound at 5-fold lower dose; prolonged SN-38 exposure | aacrjournals.org |

| CT26 (Colorectal Cancer) | This compound-loaded micelles (DSPE-mPEG2k) | 7.5 mg/kg | 89% Tumor Growth Inhibition (higher than free drug) | mdpi.com |

| Ehrlich's Ascites Tumor | HA-NLC-Ir | Not specified | 5.8x higher antitumor activity vs. control, 2.6x vs. free drug | nih.gov |

| TNBC Patient-Derived Xenografts | This compound | Not specified | Tumor shrinkage in 15/40 models, some complete responses | cancer.gov |

Preclinical studies have consistently highlighted that the antitumor and toxicologic effects of this compound are highly schedule-dependent cancernetwork.comnih.govnih.govresearchgate.net. This critical finding suggests that optimizing the dosing schedule can significantly impact therapeutic outcomes.

For instance, research indicates that for a given schedule, concentrations of this compound lower than the maximum tolerated dose (MTD) can still achieve the maximum antitumor effect if administered optimally cancernetwork.com. In laboratory animals, significant improvement in antitumor activity was observed with repeated administration of smaller doses over prolonged periods, as opposed to higher doses given at less frequent intervals scielo.br. Japanese preclinical studies in mouse L1210 leukemia models specifically showed that the most effective antitumor regimen involved injections repeated at 5-day intervals cancernetwork.com. The ability of this compound to achieve 100% complete tumor regression in HL60 xenografts when administered at 50 mg/kg daily × 5 further underscores the importance of schedule in achieving maximal therapeutic benefit cancernetwork.com. These preclinical insights into schedule dependency have informed the design of subsequent clinical trials, aiming to maximize efficacy while managing toxicity nih.gov.

Novel Drug Delivery Systems

The development of novel drug delivery systems for this compound aims to overcome its pharmacokinetic limitations, such as rapid clearance and systemic toxicity, thereby enhancing its therapeutic efficacy and improving its safety profile.

Lipid-based nanoparticles represent a significant advancement in this compound delivery, offering improved pharmacokinetic profiles and targeted delivery to tumor sites.

Liposomes: Liposomal formulations of this compound, such as nal-IRI (Onivyde), have been developed to enhance drug stability, prolong circulation time, and increase drug accumulation within tumors mdpi.comaacrjournals.orgmdpi.comnih.govencyclopedia.pubcancer.gov. Studies in HT-29 xenograft models demonstrated that nal-IRI achieved a prolonged exposure of SN-38 in tumors (up to 168 hours) compared to free this compound (<48 hours), leading to superior antitumor activity even at five-fold lower doses aacrjournals.org. Irinophore C™, another lipid nanoparticle formulation, has also shown significantly enhanced anticancer efficacy in various human xenograft tumor models nih.gov. Liposomes encapsulate hydrophilic drugs within their aqueous core or hydrophobic drugs within the lipid bilayer, allowing for site-specific delivery and slow drug release at the tumor site, thereby increasing local drug concentration mdpi.com.

Mesoporous Silica (B1680970) Nanoparticles (MSNPs) with Lipid Coatings: Custom-designed mesoporous silica nanoparticles coated with a lipid bilayer (LB-MSNP), also known as "silicasomes," have been investigated for this compound delivery, particularly in pancreatic cancer models. These carriers demonstrated improved stability, reduced systemic drug leakage, and increased this compound concentrations at tumor sites compared to conventional liposomes, leading to enhanced efficacy and reduced toxicity acs.orgacs.orgnih.gov.

Polymeric Micelles: Polymeric micelles, such as those composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethyleneglycol)-2000] (DSPE-mPEG2k), have been explored as carriers for this compound. In a CT26 tumor animal model, this compound-loaded micelles achieved 89% tumor growth inhibition, which was higher than that observed with the free drug (68.7%) mdpi.com. These micelles typically exhibit sustained drug release and favorable safety profiles mdpi.com.

Nanostructured Lipid Carriers (NLCs): NLCs are advanced lipid-based systems that offer improved drug loading capacity and stability compared to solid lipid nanoparticles. Hyaluronic acid-coated NLCs loaded with this compound (HA-NLC-Ir) have shown reduced plasma protein interaction and low macrophage uptake. In an Ehrlich's ascites tumor model, HA-NLC-Ir demonstrated significantly higher antitumor activity (5.8 times higher than control and 2.6 times higher than free drug solution) nih.gov. Surface-decorated NLCs, such as those co-loaded with this compound prodrug and quercetin (B1663063) and decorated with conatumumab, have shown enhanced cellular uptake in HT-29 cells (>70%) and improved drug release in hypoxic conditions, leading to superior in vitro cytotoxicity and in vivo tumor inhibition without systemic toxicity tandfonline.com.

Hybrid Nanocarriers: Engineered PLGA core–lipid shell hybrid nanocarriers, termed lipomers (LPs), have been formulated for this compound delivery in colon cancer. These LPs, particularly P-DSPE-PEG-Ir, demonstrated controlled size (80–120 nm), sustained release properties, and better antitumor effects in CT-26 xenograft models compared to untreated or blank formulations acs.org. Similarly, this compound-loaded solid lipid nanoparticles (IRI-SLNs) with chitosan (B1678972) surface modification showed sustained drug release at colonic pH and preferential drug accumulation in the colon in biodistribution studies, suggesting potential for targeted delivery to colon cancer researchgate.net.

Table 2: Characteristics and Efficacy of Selected Novel this compound Delivery Systems

| Delivery System Type (Example) | Key Characteristics | Efficacy/Release Findings | Citation |

| Liposomes (Nal-IRI) | High drug loading, stability, PEGylated | Prolonged SN-38 exposure in tumors (up to 168h); superior antitumor activity at lower doses | aacrjournals.org |

| Lipid-Coated MSNPs (Silicasomes) | Improved stability, reduced leakage | Increased tumor drug concentration; improved efficacy over liposomes | acs.orgacs.orgnih.gov |

| Polymeric Micelles (DSPE-mPEG2k) | ~13 nm size, ~68.5% encapsulation efficiency | 89% tumor growth inhibition in CT26 model; sustained release over 8h | mdpi.com |

| Nanostructured Lipid Carriers (HA-NLC-Ir) | Reduced plasma protein interaction, low macrophage uptake | 5.8x higher antitumor activity vs. control in Ehrlich's ascites tumor | nih.gov |

| PLGA Core–Lipid Shell Hybrid Nanocarriers (P-DSPE-PEG-Ir) | Controlled size (80–120 nm), sustained release | Significant tumor growth delay in CT-26 xenografts | acs.org |

| Solid Lipid Nanoparticles (IRI-SLNs) | Chitosan surface modification, ~62.24% entrapment | Sustained release at colonic pH; higher drug concentration in colon | researchgate.net |

| Lipid Nanoparticles (LNP-I-V) | 118.67 ± 1.27 nm size, pH-sensitive release | Effective in vitro/in vivo CRC treatment; 76-78% release within 2h at pH 5.5 | mdpi.com |

Microparticle-based systems offer another avenue for controlled and targeted delivery of this compound, enabling sustained drug release and localized action.